

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in Sophora flavescens

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Compound of Interest		
Compound Name:	5,7,3'-Trihydroxy-4'-Methoxy-8- prenylflavanone	
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An In-Depth Technical Guide to **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** in Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone**, a prenylated flavonoid found in Sophora flavescens. This document details the compound's physicochemical properties, quantitative data regarding its biological activity and presence in its natural source, detailed experimental protocols for its isolation and functional analysis, and an exploration of its known and hypothesized mechanisms of action through signaling pathway diagrams.

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a natural flavonoid characterized by a flavanone core structure substituted with three hydroxyl groups, a methoxy group, and a lipophilic prenyl group.[1] This substitution pattern, particularly the prenyl moiety, is often associated with enhanced biological activity.[2] This compound is found in several plant species, notably within the Fabaceae family, with the root of Sophora flavescens (Ku Shen) being a significant source.[3][4] Sophora flavescens has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory disorders, ulcers, and skin diseases.[5] Modern research has identified flavonoids and alkaloids as its major bioactive components.[5]



The primary and most well-documented biological activity of **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein pivotal in the development of multidrug resistance (MDR) in cancer cells.[4][6][7] Its ability to modulate this transporter makes it a compound of significant interest for its potential to overcome chemoresistance in cancer therapy.[4][8]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its extraction, isolation, and formulation.

Property	Value	Source
IUPAC Name	(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one	[1]
Molecular Formula	C21H22O6	[1]
Molecular Weight	370.4 g/mol	[1]
CAS Number	1268140-15-3	[1]
Appearance	Powder	[1]
Purity (Typical)	>98%	[1]
Solubility	10 mM in DMSO	[1]
XLogP3	3.5	[1]
Topological Polar Surface Area	96.2 Ų	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	6	[1]

Quantitative Data Biological Activity



The inhibitory potency of **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** has been quantified against the ABCG2 transporter.

Compound	Target	Assay	Cell Line	IC50 (μM)	Reference
5,7,3'- Trihydroxy-4'- methoxy-8- prenylflavano ne	ABCG2	Pheophorbid e A accumulation	NCI-H460 (Human non- small cell lung carcinoma)	6.6	[4][6][7]

Yield from Natural Source

While specific quantification for **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** in Sophora flavescens is not extensively documented, studies on total prenylated flavonoids provide a valuable reference for extraction potential.

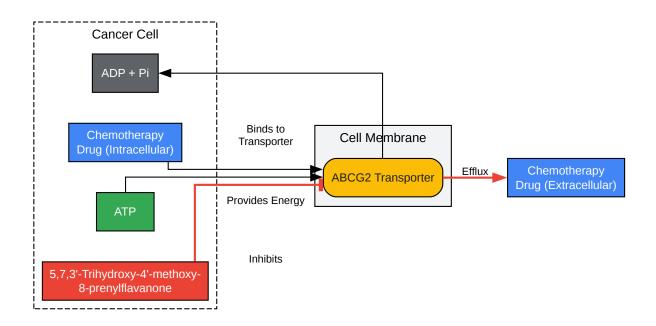
Source Material	Extraction Method	Target	Yield	Reference
Roots of Sophora flavescens	Ultrasound- assisted extraction with hydrophobic ionic liquid	Total Prenylated Flavonoids	7.38 mg/g	[3]

Biological Activities and Signaling Pathways ABCG2 Inhibition and Reversal of Multidrug Resistance

The most established mechanism of action for this flavanone is the inhibition of the ABCG2 transporter.[4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to expel a wide array of substrates, including many chemotherapeutic drugs, from cancer cells, thereby reducing their efficacy and leading to multidrug resistance (MDR).[3] By inhibiting ABCG2, **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** blocks this efflux, increasing the intracellular accumulation of anticancer drugs and potentially restoring their cytotoxic effects.[1][9] The mechanism is believed to involve competitive inhibition at the substrate-binding site. Furthermore, the



PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane, suggesting another potential, indirect target for modulating its activity.[9]



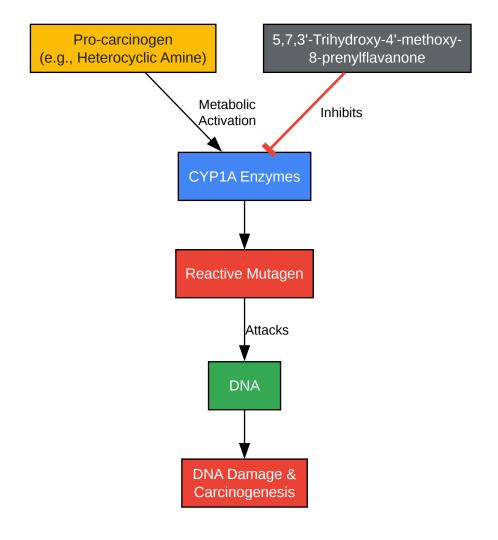
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Mechanism of ABCG2 inhibition by the flavanone.

Antimutagenic Activity via CYP1A Inhibition

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone has demonstrated antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens.[1] This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes.[1] These enzymes are responsible for converting heterocyclic amines, often found in cooked foods, into highly reactive mutagenic compounds that can damage DNA and initiate carcinogenesis.[1] By inhibiting CYP1A, the flavanone prevents the formation of these harmful mutagens.[1]





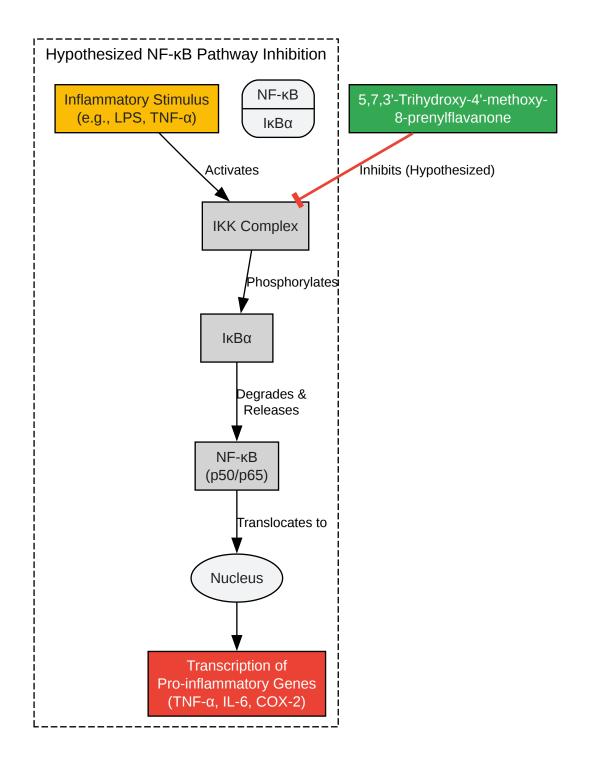
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Inhibition of CYP1A prevents metabolic activation of pro-carcinogens.

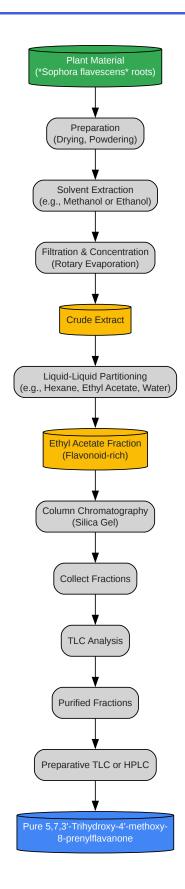
Hypothesized Anti-inflammatory Activity

While direct studies on this specific flavanone are limited, flavonoids as a class are well-known for their anti-inflammatory effects.[4][10] These effects are often attributed to the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone may inhibit this pathway, thereby reducing the production of inflammatory mediators.[4]









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